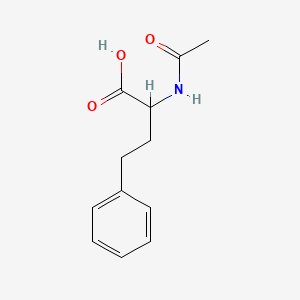![molecular formula C6H11NO2 B1267967 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole CAS No. 7747-34-4](/img/structure/B1267967.png)
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
Descripción general
Descripción
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole is a heterocyclic compound with the molecular formula C7H13NO2 It is known for its unique bicyclic structure, which includes both oxazole and oxazolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde. The reaction proceeds under acidic conditions to form the desired bicyclic structure. The reaction conditions include:
Temperature: 75°C
Pressure: 10 mm Hg
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-amino-2-ethyl-1,3-propanediol and formaldehyde
Reaction Vessel: Large-scale reactors with temperature and pressure control
Purification: Distillation and crystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation Products: Oxazolone derivatives
Reduction Products: Amine derivatives
Substitution Products: Various substituted oxazolo[3,4-c]oxazole derivatives
Aplicaciones Científicas De Investigación
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 7a-Ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole
- 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Uniqueness
7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole stands out due to its specific substitution pattern and bicyclic structure, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJBUYJSIQULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COCN1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074249 | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7747-34-4 | |
| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of the synthesized 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- derivatives and how were they characterized?
A1: The research focuses on two derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-:
- FT-IR Spectroscopy: This provided information about the functional groups present in the molecules. []
- 1H NMR Spectroscopy: This technique revealed details about the hydrogen atom environments within the molecules. []
- Single Crystal X-ray Diffraction Analysis: This provided definitive information about the three-dimensional structures of the compounds, including bond lengths, bond angles, and torsion angles. []
Q2: How did the researchers utilize computational chemistry to study the properties of these compounds?
A2: Density functional theory (DFT) calculations were employed at the B3LYP/6-31G** level of theory to gain insights into the properties of the synthesized compounds. []
- Geometric Optimization: DFT calculations were used to optimize the ground state geometries of the compounds. The calculated bond lengths, bond angles, and torsion angles showed good agreement with the experimental data obtained from X-ray crystallography. This validated the accuracy of the chosen computational method. []
- Electronic and Photophysical Properties: The researchers employed TD-DFT calculations at the B3LYP/6-31G** level of theory to investigate the electronic and photophysical properties of the compounds. These calculations revealed intramolecular charge transfer within both molecules. The absorption wavelengths were calculated both in a vacuum and in various solvents (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and methanol) to understand solvent effects on the electronic transitions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


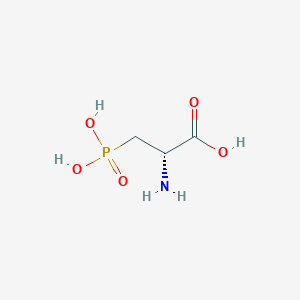
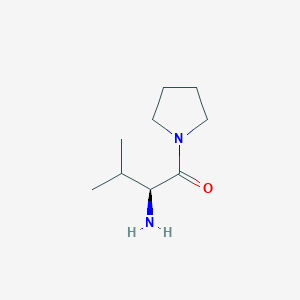

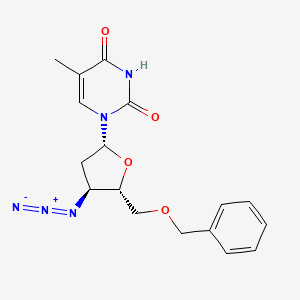

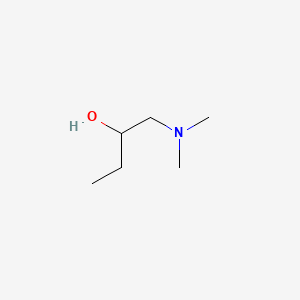
![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)
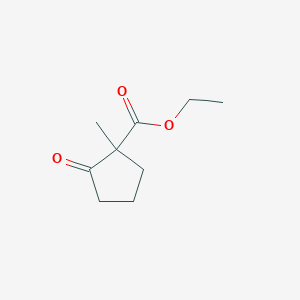

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
